molecular formula C20H18BrNO3 B5087719 2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5087719
M. Wt: 400.3 g/mol
InChI Key: CVQCUGIJEZDUSL-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione, commonly known as BPHD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPHD is a heterocyclic compound that contains a six-membered ring and a five-membered ring, and it has a molecular formula of C20H20BrNO2.

Mechanism of Action

The mechanism of action of BPHD is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In cancer cells, BPHD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. By inhibiting these enzymes, BPHD can induce apoptosis, or programmed cell death, in cancer cells. In inflammation and neurological disorders, BPHD has been shown to modulate the activity of specific receptors, such as the cannabinoid receptors, which are involved in pain perception and immune function.
Biochemical and Physiological Effects
BPHD has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, BPHD has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In inflammation and neurological disorders, BPHD has been shown to have anti-inflammatory and neuroprotective effects, reducing pain and inflammation and improving cognitive function.

Advantages and Limitations for Lab Experiments

BPHD has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, BPHD also has some limitations, such as its low solubility in water and limited availability in large quantities.

Future Directions

There are several future directions for research on BPHD, including the development of more efficient and scalable synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its properties as a building block for novel materials and polymers. Additionally, further studies are needed to elucidate the mechanism of action of BPHD and its effects on different biological systems.
In conclusion, BPHD is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of BPHD and its role in various biological systems.

Synthesis Methods

The synthesis of BPHD involves the reaction between 4-bromophenol and 4-aminophenylacetic acid, followed by cyclization to form the heterocyclic ring. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of BPHD can be improved by using a solvent system that promotes the reaction, such as a mixture of acetic acid and water.

Scientific Research Applications

BPHD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BPHD has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, BPHD has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, BPHD has been used as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-[4-(4-bromophenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)20(22)24/h5-12,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCUGIJEZDUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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